Cefamandole sodium
Overview
Description
Cefamandole sodium is a second-generation broad-spectrum cephalosporin antibiotic. It is primarily used to treat various infections caused by susceptible strains of bacteria, including lower respiratory infections, urinary tract infections, skin infections, and bone and joint infections . The clinically used form of cefamandole is the formate ester cefamandole nafate, which is administered parenterally .
Mechanism of Action
Target of Action
Cefamandole sodium, like all beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival.
Mode of Action
This compound interacts with its targets, the PBPs, by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . The disruption in the synthesis of the peptidoglycan layer of the bacterial cell walls leads to a weakened cell wall, causing the bacteria to lyse or break down .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting the PBPs, this compound disrupts the cross-linking of the peptidoglycan layer in the bacterial cell wall. This disruption prevents the bacteria from maintaining a robust cell wall, which is necessary for their survival and proliferation .
Pharmacokinetics
This compound exhibits pharmacokinetic properties similar to those of other cephalosporin antibiotics. It is administered parenterally, and its prodrug form, cefamandole nafate, is a broad-spectrum antibiotic . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied in both adults and children, with blood levels and urinary excretion found to be similar across these groups .
Result of Action
The primary result of this compound’s action is the bactericidal effect, resulting from the inhibition of cell-wall synthesis. This effect leads to the lysis of the bacterial cell due to osmotic instability . This compound has in vitro activity against a wide range of gram-positive and gram-negative organisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can impact the drug’s effectiveness. As this compound is broken down in the body, it releases free N-methylthiotetrazole, which can cause hypoprothrombinemia
Biochemical Analysis
Biochemical Properties
Cefamandole Sodium interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These interactions inhibit the third and last stage of bacterial cell wall synthesis, which is crucial for the survival and growth of bacteria .
Cellular Effects
This compound affects various types of cells, particularly bacterial cells. By inhibiting cell wall synthesis, it disrupts the structural integrity of the bacterial cell, leading to cell death . This impacts bacterial cellular processes, including cell division and growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to PBPs inside the bacterial cell wall . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death .
Temporal Effects in Laboratory Settings
It is known that this compound is a broad-spectrum antibiotic, indicating its effects are sustained against a wide range of bacteria .
Metabolic Pathways
This compound is involved in the metabolic pathways related to bacterial cell wall synthesis . It interacts with PBPs, which are enzymes involved in the final stages of constructing the bacterial cell wall .
Transport and Distribution
Given its mechanism of action, it is likely to be transported to sites where bacterial cell wall synthesis occurs .
Subcellular Localization
This compound targets the bacterial cell wall, suggesting its subcellular localization is at the site of cell wall synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cefamandole sodium involves several key steps:
Starting Materials: The synthesis begins with 7-aminocephalosporanic acid and 5-mercapto-1-methyltetrazole.
Catalyst: A boron trifluoride acetonitrile complex is used as a catalyst.
Reaction Conditions: The mixture is heated and stirred, followed by cooling and processing to obtain an intermediate compound.
Reflux Reaction: The intermediate undergoes a heating reflux reaction with a silanization agent until the solution is clear.
Chloroformylation: N,N-dimethylaniline is added under inert gas protection, followed by the dropwise addition of (D)-(-)-O-formylmandeloyl chloride for chloroformylation.
Hydrolysis: Water is added for hydrolysis, and the pH is adjusted to 5.0-7.5 using a sodium bicarbonate or sodium carbonate solution.
Separation and Crystallization: The organic layer is separated, and ethyl acetate is added to the water layer. The pH is adjusted to 0.5-1.5 to obtain a cephamandole solution, which is then decolorized and dehydrated.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, with optimizations to improve yield, reduce impurities, and enhance solvent recovery and reuse .
Chemical Reactions Analysis
Types of Reactions: Cefamandole sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various cefamandole derivatives with modified functional groups, enhancing its antibacterial properties .
Scientific Research Applications
Cefamandole sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying cephalosporin antibiotics and their chemical properties.
Biology: It is used in microbiological studies to understand bacterial resistance mechanisms.
Medicine: It is used in clinical research to develop new antibiotics and study their efficacy against resistant bacterial strains.
Industry: It is used in the pharmaceutical industry for the production of cephalosporin antibiotics
Comparison with Similar Compounds
- Cephalothin
- Cephaloridine
- Cefazolin
Comparison: Cefamandole sodium is unique among cephalosporins due to its high potency against gram-negative bacteria and its ability to inhibit Enterobacter and strains of indole-positive Proteus, which are traditionally resistant to cephalosporins. Compared to cephalothin, cephaloridine, and cefazolin, this compound has a broader spectrum of activity and is more effective against resistant bacterial strains .
Properties
Key on ui mechanism of action |
Like all beta-lactam antibiotics, cefamandole binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefamandole interferes with an autolysin inhibitor. |
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CAS No. |
30034-03-8 |
Molecular Formula |
C18H18N6NaO5S2 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N6O5S2.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/t11-,13-,16-;/m1./s1 |
InChI Key |
SZKYIAIRBIWMNE-CFOLLTDRSA-N |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+] |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)O.[Na] |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O.[Na] |
Appearance |
White to Pale Yellow Solid |
melting_point |
182-184 |
Key on ui other cas no. |
30034-03-8 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
solubility |
5.81e-01 g/L |
Synonyms |
(6R,7R)-7-[[(2R)-2-Hydroxy-2-phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt; Sodium Cefamandole; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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